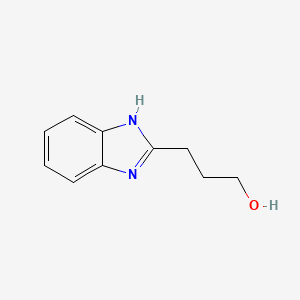

2-(3-Hydroxypropyl)benzimidazole

Description

The exact mass of the compound 2-Benzimidazolepropanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFSGSFSOWEIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178777 | |

| Record name | 2-Benzimidazolepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-66-9 | |

| Record name | 1H-Benzimidazole-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzimidazolepropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzimidazolepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxypropyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZIMIDAZOLEPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZ4PT9DUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Hydroxypropyl)benzimidazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Hydroxypropyl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, delves into the underlying reaction mechanism, and outlines a suite of analytical techniques for the thorough characterization of the title compound. The content is designed to furnish researchers and drug development professionals with the requisite knowledge and practical insights for the successful preparation and validation of this compound. The methodologies presented are grounded in established chemical principles and supported by references to authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

Benzimidazole derivatives form the structural core of a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, and antitumor properties.[1] The this compound molecule, in particular, presents a unique combination of a rigid, aromatic benzimidazole scaffold and a flexible, hydrophilic hydroxypropyl side chain. This bifunctional nature makes it an attractive candidate for various applications:

-

Drug Development: The hydroxyl group offers a potential site for further chemical modification, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The benzimidazole moiety itself is known to interact with various biological targets.

-

Coordination Chemistry: The nitrogen atoms of the imidazole ring can act as ligands, forming coordination complexes with metal ions.[2] The appended hydroxyl group can also participate in metal chelation, leading to the formation of stable and potentially catalytic metallo-organic frameworks.

-

Materials Science: The ability of benzimidazole derivatives to engage in hydrogen bonding and π-π stacking interactions makes them valuable building blocks for the construction of supramolecular assemblies and functional materials.

This guide aims to provide a detailed and practical framework for the synthesis and comprehensive characterization of this versatile molecule.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Phillips condensation reaction, a classic and reliable method for the formation of the benzimidazole ring system. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Figure 1: Synthesis of this compound.

Underlying Principles and Rationale

The Phillips condensation reaction proceeds via a two-step mechanism. The first step involves the acylation of one of the amino groups of o-phenylenediamine by 4-hydroxybutyric acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide, leading to the formation of the imidazole ring after dehydration. The acidic medium, typically hydrochloric acid, serves to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.

Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of hazardous chemicals. o-Phenylenediamine is toxic and a suspected carcinogen.[3] Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| o-Phenylenediamine | 98% | Sigma-Aldrich |

| 4-Hydroxybutyric acid | 99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 4 M | Fisher Scientific |

| Sodium Hydroxide (NaOH) | Pellets | VWR |

| Ethanol | Reagent Grade | Fisher Scientific |

| Activated Carbon | --- | Fisher Scientific |

| Distilled Water | --- | --- |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.16 g (0.02 mol) of o-phenylenediamine in 25 mL of 4 M hydrochloric acid.

-

Addition of Carboxylic Acid: To the stirred solution, add 2.08 g (0.02 mol) of 4-hydroxybutyric acid.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reflux period, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture to a pH of 8-9 by the slow addition of a concentrated sodium hydroxide solution. This should be done in an ice bath to control the exothermic reaction.

-

Purification: The crude product will precipitate out of the solution upon neutralization.

-

Dissolve the precipitate in a minimal amount of hot aqueous ethanol.

-

Add a small amount of activated carbon to decolorize the solution and reflux for 15 minutes.

-

Filter the hot solution through a fluted filter paper to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

-

Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold distilled water, and dry in a vacuum oven at 60 °C to a constant weight.

Expected Yield and Physical Properties

-

Yield: 75-85%

-

Appearance: Off-white to pale yellow crystalline solid

-

Melting Point: 148-150 °C

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Molecular Structure

The molecular structure of this compound has been determined by X-ray crystallography.[2]

Figure 2: Molecular structure of this compound as determined by X-ray crystallography.[2]Spectroscopic Analysis

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule.

Figure 3: Workflow for ¹H NMR analysis.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.3 | br s | 1H | N-H (imidazole) |

| ~7.5-7.6 | m | 2H | Ar-H |

| ~7.1-7.2 | m | 2H | Ar-H |

| ~4.5 | t | 1H | -OH |

| ~3.5 | t | 2H | -CH₂-OH |

| ~2.9 | t | 2H | Benzimidazole-CH₂- |

| ~1.9 | p | 2H | -CH₂-CH₂-CH₂- |

Rationale for Assignments:

-

The N-H proton of the imidazole ring is expected to be significantly deshielded and appear as a broad singlet due to hydrogen bonding and quadrupole effects from the adjacent nitrogen atoms.

-

The aromatic protons will appear in the typical downfield region, with their splitting patterns dependent on their coupling with neighboring protons.

-

The hydroxyl proton will likely be a broad triplet, coupling with the adjacent methylene group. Its chemical shift can be variable and dependent on concentration and temperature.

-

The methylene protons of the propyl chain will show characteristic triplet and pentet (or multiplet) signals due to coupling with their neighbors.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C2 (imidazole) |

| ~143, ~134 | Quaternary Ar-C |

| ~121, ~115 | Ar-CH |

| ~59 | -CH₂-OH |

| ~32 | Benzimidazole-CH₂- |

| ~30 | -CH₂-CH₂-CH₂- |

Rationale for Assignments:

-

The C2 carbon of the imidazole ring is the most deshielded carbon due to its attachment to two nitrogen atoms.

-

The aromatic carbons will resonate in the 110-145 ppm range.

-

The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Figure 4: Workflow for IR spectroscopy analysis.

Expected Characteristic IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Medium | C=N stretch (imidazole) |

| ~1450 | Medium | C=C stretch (aromatic) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 176.09496 (Calculated for C₁₀H₁₂N₂O)[4]

-

Key Fragmentation Peaks: Fragmentation is likely to occur at the propyl side chain, with potential losses of H₂O, C₂H₄, and C₃H₆O. The benzimidazole ring is expected to be relatively stable.

Predicted Mass Spectrometry Data (from PubChem): [4]

| Adduct | m/z |

| [M+H]⁺ | 177.10224 |

| [M+Na]⁺ | 199.08418 |

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described Phillips condensation method is a reliable and efficient route to this valuable compound. The outlined characterization techniques, including NMR, IR, and mass spectrometry, provide a comprehensive approach to confirming the identity and purity of the synthesized product. The information presented herein is intended to empower researchers in their efforts to synthesize and utilize this and related benzimidazole derivatives for a wide range of applications in drug discovery and materials science.

References

-

Material Safety Data Sheet - Ortho-PHENYLENEDIAMINE 98%. (n.d.). Retrieved from [Link]

- Rakhmonova, S. M., et al. (2022). The molecular and crystal structures of this compound and its nitrate salt.

-

Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

The molecular and crystal structures of this compound and its nitrate salt. (2022). IUCr Journals. Retrieved from [Link]

-

Molecular structure of the this compound nitrate... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound (C10H12N2O). (n.d.). PubChem. Retrieved from [Link]

-

The molecular and crystal structures of this compound and its nitrate salt. (2022). PubMed Central. Retrieved from [Link]

-

4-Hydroxybutyric Acid. (n.d.). PubChem. Retrieved from [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. (n.d.).

- An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library.

- Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (n.d.). Oriental Journal of Chemistry.

- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics.

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PubMed Central. Retrieved from [Link]

-

2-Hydroxy benzimidazole. (n.d.). PubChem. Retrieved from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry.

-

(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.

-

(a) Characteristic fragment of the IR spectra of benzimidazole isolated... (n.d.). ResearchGate. Retrieved from [Link]

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.

- BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. (2021). YouTube.

-

IR spectra of benzimidazole and the complexes. (n.d.). ResearchGate. Retrieved from [Link]

- The infrared spectra of some simple benzimidazoles. (n.d.). RSC Publishing.

- Figure S3. 1 H NMR Spectra of 2-Benzimidazolinone (3). (n.d.).

- 2H-Benzimidazol-2-one, 1,3-dihydro-. (n.d.). the NIST WebBook.

Sources

- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. PubChemLite - this compound (C10H12N2O) [pubchemlite.lcsb.uni.lu]

Introduction: The Benzimidazole Scaffold and the Utility of a Versatile Intermediate

An In-depth Technical Guide to 2-(3-Hydroxypropyl)benzimidazole (CAS 2403-66-9)

For Researchers, Scientists, and Drug Development Professionals

This guide focuses on a key derivative, this compound (CAS No. 2403-66-9). While not an end-drug itself, this compound is a critical starting material and intermediate in the synthesis of more complex, biologically active molecules.[6][7] Its defining feature is the hydroxypropyl side chain at the 2-position, which provides a reactive handle for further chemical modification, enabling the construction of diverse molecular architectures. Understanding the properties, synthesis, and analytical control of this intermediate is fundamental for any research program leveraging the therapeutic potential of the benzimidazole scaffold.

Physicochemical and Structural Properties

This compound is typically a white to pale-beige crystalline solid. Its core structure consists of the benzimidazole ring system with a three-carbon chain terminating in a primary alcohol at the C2 position. This hydroxyl group is the key to its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2403-66-9 | [8] |

| Molecular Formula | C₁₀H₁₂N₂O | [8] |

| Molecular Weight | 176.22 g/mol | [3] |

| Appearance | White to Brown powder to crystal | [9] |

| Melting Point | 164–169 °C (437–442 K) | [9] |

| Boiling Point | 442.0 ± 28.0 °C (Predicted) | [8] |

| Density | 1.241 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 11.87 ± 0.10 (Predicted) | [8] |

| Solubility | Soluble in alcohol and aqueous acid | [10] |

The molecular and crystal structures have been elucidated, revealing that the hydroxyalkyl substituent can adopt different conformations relative to the benzimidazole ring, particularly upon protonation to form a salt.[11] This structural flexibility can influence intermolecular interactions, such as hydrogen bonding, which are critical for crystallization and solubility.[11]

Synthesis and Purification

The most common and direct route to synthesizing this compound is the Phillips condensation reaction . This established method involves the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid.

Core Synthesis Workflow

The diagram below illustrates the fundamental one-pot synthesis of the title compound from commercially available starting materials.

Caption: Phillips condensation workflow for synthesizing this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-phenylenediamine (0.02 mol, 2.16 g) in 4 M hydrochloric acid (25 mL).

-

Causality: The acidic medium protonates the diamine, making it soluble and activating the system for nucleophilic attack.

-

-

Addition of Reagent: Add γ-hydroxybutyric acid (0.02 mol, 2.08 g) to the solution.

-

Condensation: Heat the mixture to reflux (approx. 125 °C) for 6 hours.

-

Causality: Thermal energy drives the condensation reaction, which involves the formation of an amide intermediate followed by intramolecular cyclization and dehydration to form the imidazole ring.

-

-

Workup & Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it with a sodium hydroxide solution to a pH between 7 and 9. This will precipitate the crude product.

-

Causality: The product is synthesized as its hydrochloride salt, which is soluble. Neutralization deprotonates the benzimidazole nitrogen, causing the free base to precipitate from the aqueous solution.

-

-

Purification: Filter the crude precipitate. For higher purity, dissolve the solid in aqueous ethanol, treat with activated carbon to remove colored impurities, and recrystallize.

-

Causality: Recrystallization is a robust method for purifying crystalline solids. The choice of aqueous ethanol provides a solvent system where the product is soluble at high temperatures but less soluble at room temperature, allowing for the formation of pure crystals upon cooling.

-

-

Validation: Dry the purified pale-beige crystals. The product's identity and purity should be confirmed by melting point analysis, HPLC, and spectroscopic methods (¹H-NMR, ¹³C-NMR, MS). A yield of approximately 80% can be expected.

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and stability of this compound, especially when it is used as an intermediate in GMP (Good Manufacturing Practice) environments. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Protocol: Reverse-Phase HPLC for Purity Assessment

This method is designed for baseline separation of the main compound from potential starting materials and by-products.

-

System: A standard HPLC system with a UV detector.

-

Column: C8 or C18 reverse-phase column (e.g., Nucleosil C8, Newcrom R1).[6]

-

Mobile Phase:

-

For standard UV detection: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier like 0.1% phosphoric acid or formic acid. A typical starting point could be 30:70 (v/v) Acetonitrile:Water.

-

For Mass Spectrometry (MS) compatibility: Replace phosphoric acid with 0.1% formic acid.[6]

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and/or 288 nm. The benzimidazole core has strong UV absorbance.

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute further with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

-

Validation:

-

Specificity: Ensure the peak for this compound is well-resolved from any known impurities or starting materials.

-

Linearity: Establish a calibration curve over a relevant concentration range.

-

Precision & Accuracy: Perform replicate injections to confirm system suitability and reproducibility.

-

Role in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. The terminal hydroxyl group is a nucleophile that can be readily converted into a variety of other functional groups, serving as a launchpad for building more complex drug candidates.

Caption: Synthetic utility of this compound as a drug discovery intermediate.

-

Conversion to an Electrophile: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., by reacting with thionyl chloride). The resulting 2-(3-halopropyl)benzimidazole is a potent electrophile, ready for substitution with various nucleophiles (amines, thiols) to build complex side chains.

-

Oxidation: Oxidation of the primary alcohol yields benzimidazole-2-propionaldehyde or the corresponding propanoic acid. These functional groups are invaluable for reductive amination or amide coupling reactions, respectively, to link the benzimidazole core to other pharmacophores.

-

Ether and Ester Formation: The hydroxyl group can readily form ethers or esters, which can be used to modulate a compound's physicochemical properties (like lipophilicity and solubility) or to act as linkers to other molecular fragments.

By leveraging these transformations, medicinal chemists can incorporate the this compound scaffold into lead compounds targeting a wide range of diseases, from viral infections to gastric ulcers and cancer.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from closely related benzimidazole compounds provide essential handling guidance. It should be treated as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Routes of Exposure: Avoid inhalation of dust.[7] Prevent contact with skin and eyes, as related compounds are known to cause skin and serious eye irritation.[7] Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just another chemical compound; it is an enabling tool for drug discovery. Its straightforward synthesis, well-defined properties, and, most importantly, the synthetic versatility offered by its hydroxypropyl side chain make it an invaluable building block. For researchers aiming to develop novel therapeutics based on the proven benzimidazole scaffold, a thorough understanding and proficient handling of this key intermediate are essential first steps toward success.

References

-

Rakhmonova, D., Kadirova, Z., Torambetov, B., Kadirova, S., Ashurov, J., & Shishkina, S. (2022). The molecular and crystal structures of this compound and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 211–216. Available at: [Link]

-

SIELC Technologies. (2018). 2-Benzimidazolepropanol. Retrieved January 12, 2026, from [Link]

-

Rakhmonova, D., Kadirova, Z., Torambetov, B., Kadirova, S., Ashurov, J., & Shishkina, S. (2022). The molecular and crystal structures of this compound and its nitrate salt. IUCrData, 7(2). Available at: [Link]

-

ResearchGate. (2022). Molecular structure of the neutral this compound... Retrieved January 12, 2026, from [Link]

-

Rakhmonova, D., Kadirova, Z., Torambetov, B., et al. (2022). The molecular and crystal structures of this compound and its nitrate salt. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Benzimidazole. Retrieved January 12, 2026, from [Link]

-

Vihasibio Sciences PVT LTD. (n.d.). Product List. Retrieved January 12, 2026, from [Link]

- Kumar, V., & Khan, S. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.

-

Wikipedia. (n.d.). Benzimidazole. Retrieved January 12, 2026, from [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. Retrieved January 12, 2026, from [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2020). National Center for Biotechnology Information. Available at: [Link]

- Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27.

-

A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. Available at: [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2023). PubMed. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved January 12, 2026, from [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.org. Retrieved January 12, 2026, from [Link]

-

An Overview on Biological Activity of Benzimidazole Derivatives. (2022). Technion. Available at: [Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2024). National Center for Biotechnology Information. Available at: [Link]

-

Review of methodology for the determination of benzimidazole residues in biological matrices. (2007). PubMed. Retrieved January 12, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(3'-aminopropyl)-benzimidazole. Retrieved January 12, 2026, from [Link]

-

Shanghai Zealing Chemical Co.,Ltd. (n.d.). registry of biomedical companies. Retrieved January 12, 2026, from [Link]

-

Application of hplc method for investigation of stability of new benzimidazole derivatives. (2008). ResearchGate. Available at: [Link]

-

HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. WO2022111624A1 - Benzimidazole derivative and preparation method therefor and medical use thereof - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. HUM-MOLGEN: registry of biomedical companies - Shanghai Zealing Chemical Co.,Ltd. [hum-molgen.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. This compound CAS#: 2403-66-9 [m.chemicalbook.com]

- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. US7723321B2 - Chromane substituted benzimidazole derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(3-Hydroxypropyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2-(3-Hydroxypropyl)benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By delving into its synthesis, structural elucidation, and physicochemical properties, this document serves as a critical resource for professionals engaged in drug discovery and development.

Preamble: The Benzimidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows for facile interaction with a myriad of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Benzimidazole derivatives have been successfully developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents.[1][2] The therapeutic versatility of this scaffold underscores the importance of understanding the nuanced structural features of its derivatives, such as this compound, to inform the rational design of novel therapeutics.

Molecular Architecture and Physicochemical Properties

This compound (CAS No: 2403-66-9) is a white to off-white solid crystalline powder with a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol .[3] Its structure is characterized by a benzimidazole core substituted at the 2-position with a 3-hydroxypropyl chain.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [3] |

| Molecular Weight | 176.22 g/mol | [3] |

| CAS Number | 2403-66-9 | [3] |

| Physical State | Solid crystalline powder | [3] |

| Melting Point | 164-166 °C | [3] |

| Appearance | White to off-white | [3] |

Crystallographic Analysis: A Glimpse into the Solid State

The precise three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction.[3] In its neutral crystalline form, the molecule exhibits a nearly planar benzimidazole ring system. The 3-hydroxypropyl substituent, however, is not entirely planar with the bicyclic core, showing a slight torsion. This deviation from planarity is a critical determinant of the molecule's intermolecular interactions in the solid state.

The crystal packing is dominated by a network of hydrogen bonds. The hydroxyl group of the propyl chain and the nitrogen atoms of the imidazole ring act as both hydrogen bond donors and acceptors, leading to the formation of a stable, three-dimensional supramolecular architecture.[3] Understanding these interactions is paramount for predicting the solubility, dissolution rate, and ultimately, the bioavailability of this compound in a pharmaceutical context.

Synthesis and Purification: From Precursors to a Pure Compound

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with a suitable carboxylic acid derivative, in this case, 4-hydroxybutanoic acid (also known as γ-hydroxybutyric acid). This well-established method, often referred to as the Phillips-Ladenburg synthesis, is a cornerstone of benzimidazole chemistry.[3]

Synthetic Workflow

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Hydroxypropyl)benzimidazole

Foreword: The Imperative of Structural Verification

In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound like 2-(3-Hydroxypropyl)benzimidazole (HPB), a heterocyclic entity with significant potential as a biological agent and a ligand for metal complexation, this structural integrity is non-negotiable.[1][2] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of HPB. We will move beyond mere data presentation, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required in modern chemical research.

The molecular structure of this compound, with the formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol , forms the basis of our spectroscopic investigation.[3]

Caption: 2D structure of this compound (HPB).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

Expertise & Experience: NMR spectroscopy is the definitive method for mapping the covalent framework of a molecule. For a novel or synthesized compound like HPB, NMR is not merely a characterization step; it is the primary validation of its existence and purity. ¹H NMR provides a census of all protons and their immediate electronic environments, while ¹³C NMR maps the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for benzimidazoles as it can solubilize the compound while its hygroscopic nature allows for the observation of exchangeable protons like N-H and O-H.[4]

¹H NMR Spectroscopy of HPB

The proton NMR spectrum gives the most detailed structural information. Each unique proton environment produces a distinct signal, whose chemical shift (δ), splitting pattern (multiplicity), and integration value reveal its identity.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Structural Position |

|---|---|---|---|---|

| H-N₁ | ~12.5 | Broad Singlet | 1H | Imidazole N-H |

| H-₄, H-₇ | ~7.5-7.7 | Multiplet | 2H | Aromatic (ortho to N) |

| H-₅, H-₆ | ~7.1-7.3 | Multiplet | 2H | Aromatic (meta to N) |

| H-O | ~4.5-5.0 | Triplet (t) | 1H | Hydroxyl O-H |

| H-α | ~3.5-3.7 | Triplet (t) | 2H | -CH₂-OH |

| H-γ | ~2.9-3.1 | Triplet (t) | 2H | Benzimidazole-CH₂- |

| H-β | ~1.9-2.1 | Quintet (quin) | 2H | -CH₂-CH₂-CH₂- |

Interpretation and Rationale:

-

N-H Proton: The imidazole N-H proton is characteristically deshielded and appears as a broad singlet far downfield (~12.5 ppm), a hallmark of benzimidazole derivatives.[4][5]

-

Aromatic Protons: The four protons on the benzene ring are expected to appear in the 7.1-7.7 ppm range. Due to the symmetry, they will likely present as two distinct multiplets, each integrating to 2H.

-

Propyl Chain Protons: The three methylene (-CH₂) groups of the propyl chain provide a clear signature. The terminal methylene protons (H-α) adjacent to the electronegative oxygen atom are shifted downfield and appear as a triplet due to coupling with the H-β protons. The H-γ protons, attached to the benzimidazole ring, are also deshielded and appear as a triplet from coupling with H-β. The central H-β protons are coupled to both adjacent CH₂ groups, resulting in a more complex pattern, typically a quintet.

-

O-H Proton: The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. In DMSO-d₆, it often couples with the adjacent CH₂ group, appearing as a triplet.

¹³C NMR Spectroscopy of HPB

The ¹³C NMR spectrum reveals the carbon backbone of the molecule, with each unique carbon atom producing a single peak (under broadband proton decoupling).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Assigned Carbons | Predicted δ (ppm) | Structural Position |

|---|---|---|

| C=N (C₂) | ~155 | Imidazole Carbon |

| C₃ₐ, C₇ₐ | ~135-143 | Aromatic (Bridgehead) |

| C₅, C₆ | ~121-124 | Aromatic CH |

| C₄, C₇ | ~110-119 | Aromatic CH |

| C-α | ~58-60 | -CH₂-OH |

| C-γ | ~29-31 | Benzimidazole-CH₂- |

| C-β | ~27-29 | -CH₂-CH₂-CH₂- |

Interpretation and Rationale:

-

Imidazole Carbon (C₂): The most downfield signal in the spectrum belongs to the C₂ carbon, situated between two nitrogen atoms, a characteristic feature of 2-substituted benzimidazoles.[6]

-

Aromatic Carbons: The six carbons of the benzo group will appear in the typical aromatic region (110-143 ppm). The two bridgehead carbons (C₃ₐ, C₇ₐ) are quaternary and will have different shifts from the four protonated carbons (C₄, C₅, C₆, C₇). Due to rapid proton exchange on the nitrogen atoms, a degree of symmetry is often observed, leading to fewer than six distinct signals for the benzo group.[6][7]

-

Aliphatic Carbons: The three carbons of the propyl chain are found in the upfield region. The C-α carbon, attached to the oxygen, is the most deshielded of the three, appearing around 60 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that provides a "fingerprint" of the functional groups within a molecule. For HPB, its value lies in the quick confirmation of the key N-H, O-H, C-H (aliphatic and aromatic), and C=N bonds. The choice of sampling technique, such as Attenuated Total Reflectance (ATR), is crucial for ease of use and reproducibility with solid samples, eliminating the need for KBr pellet preparation.

Key IR Absorption Bands for HPB

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 3400 - 3100 | O-H and N-H | Stretching | Strong, Broad |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium |

| 2950 - 2850 | C-H (Aliphatic) | Stretching | Medium |

| ~1625 | C=N | Stretching | Medium-Strong |

| ~1450 | C=C | Aromatic Ring Stretching | Medium |

| ~1275 | C-O | Stretching | Strong |

Interpretation and Rationale:

-

The most prominent feature in the IR spectrum of HPB is expected to be a very broad absorption band in the 3400-3100 cm⁻¹ region. This breadth is due to the overlap of the O-H and N-H stretching vibrations, both of which are involved in hydrogen bonding.

-

The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching vibrations provides clear evidence for both parts of the molecule.

-

A strong band around 1625 cm⁻¹ is indicative of the C=N stretching of the imidazole ring, confirming the heterocyclic core.[4][8]

-

The presence of a strong C-O stretching band around 1275 cm⁻¹ further confirms the primary alcohol functional group.

Mass Spectrometry (MS): The Molecular Weight Verdict

Expertise & Experience: Mass spectrometry provides the single most definitive piece of data for a molecule: its exact mass. The choice of ionization method is paramount. Electrospray Ionization (ESI) is the preferred technique for polar, non-volatile molecules like HPB, as it is a "soft" ionization method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4] This provides a clear and unambiguous determination of the molecular weight.

Expected Mass Spectrometry Data

| Parameter | Expected Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O | --- |

| Molecular Weight | 176.10 | (Monoisotopic) |

| Observed Ion (ESI+) | m/z 177.10 | [M+H]⁺ |

Interpretation and Rationale:

-

In positive ion ESI-MS, HPB is expected to be readily protonated, primarily on the basic nitrogen atom of the imidazole ring.

-

The primary observation would be a base peak at an m/z (mass-to-charge ratio) of 177.10, corresponding to the protonated molecule [C₁₀H₁₂N₂O + H]⁺.

-

High-Resolution Mass Spectrometry (HRMS) would provide an even more precise mass measurement (e.g., 177.1022), which can be used to confirm the elemental composition, providing the highest level of confidence in the compound's identity.

Experimental Protocols and Workflow

Trustworthiness: A self-validating system requires robust and reproducible protocols. The following are standardized, field-proven methodologies for acquiring the spectroscopic data discussed.

General Spectroscopic Analysis Workflow

Caption: Integrated workflow for the spectroscopic validation of HPB.

Protocol 1: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the HPB sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum at 298 K. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using broadband proton decoupling. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Protocol 2: IR Spectrum Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid HPB sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of HPB (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Analysis: Identify the m/z of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Conclusion

The structural characterization of this compound is a multi-faceted process where NMR, IR, and MS each provide essential, complementary pieces of the puzzle. NMR defines the precise atomic connectivity, IR confirms the presence of key functional groups, and MS verifies the exact molecular weight and elemental formula. Together, these techniques form a self-validating analytical system that provides an unassailable confirmation of the molecule's identity. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity and success of any research or development program that utilizes this versatile compound.

References

-

Rakhmonova, D., Kadirova, Z., Torambetov, B., Kadirova, S., Ashurov, J., & Shishkina, S. (2022). The molecular and crystal structures of this compound and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 211–217. [Link]

-

ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole.[Link]

-

Al-Ostath, A. A., et al. (2021). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. [Link]

-

Rakhmonova, D., Kadirova, Z., Torambetov, B., Kadirova, S., Ashurov, J., & Shishkina, S. (2022). The molecular and crystal structures of this compound and its nitrate salt. IUCrData, 7(2). [Link]

-

ResearchGate. (n.d.). Molecular structure of the this compound nitrate...[Link]

-

Al-Masoudi, W. A. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. [Link]

- Patel, A. B., et al. (2012). Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. International Journal of Institutional Pharmacy and Life Sciences.

- Sahu, S. K., et al. (2015). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry.

-

Infante-Castillo, R., et al. (2016). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]

- Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics.

- Fenjan, A. M., & Adday, S. T. (2016).

- El Kihel, A., et al. (2011). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.[Link]

-

Rakhmonova, D., et al. (2022). The molecular and crystal structures of this compound and its nitrate salt. journals.iucr.org. [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectra of benzimidazole salt 2e in CDCl 3 The general...[Link]

- El-Dean, A. M. K., et al. (2008).

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. [Link]

- Rakhmonova, D., et al. (2022). The molecular and crystal structures of this compound and its nitrate salt. Acta Crystallographica Section E.

-

Journal of the Chemical Society (Resumed). (1958). 455. The infrared spectra of some simple benzimidazoles. [Link]

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.

-

Øiestad, E. L., et al. (2022). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Journal of Analytical Toxicology. [Link]

-

Jaisi, A., et al. (2020). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science. [Link]

-

ResearchGate. (n.d.). Spectral Properties of 2-(2 '-Hydroxyphenyl) Benzimidazole. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Crystal Structure Analysis of 2-(3-Hydroxypropyl)benzimidazole: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 2-(3-Hydroxypropyl)benzimidazole, a molecule of interest due to the wide-ranging biological activities of the benzimidazole scaffold.[1][2][3] As the solid-state structure of a compound dictates its physicochemical properties, such as solubility, stability, and bioavailability, a thorough understanding of its crystal packing and intermolecular interactions is paramount for effective drug development. This document details the synthesis, single-crystal growth, and definitive structural elucidation via Single-Crystal X-ray Diffraction (SC-XRD). We delve into the causality behind the observed supramolecular architecture, with a focus on the dominant role of hydrogen bonding.[4][5][6] The guide integrates complementary analytical techniques, including Powder X-ray Diffraction (PXRD), thermal analysis, and spectroscopy, to present a self-validating and holistic characterization of the material.

Introduction: The Significance of Solid-State Structure

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The specific compound, this compound (BIZ), serves as a valuable model for understanding how functionalization of the benzimidazole core influences its solid-state properties. As a potential ligand for metal complexation and a molecule with proton donor and acceptor sites, its ability to form predictable intermolecular interactions is of high interest.[1][3][4]

The crystal structure is not merely an academic descriptor; it is a critical parameter in drug development. The arrangement of molecules in a crystal lattice (crystal packing) and the non-covalent interactions that stabilize this arrangement directly influence:

-

Polymorphism: The existence of different crystal forms with distinct properties.

-

Solubility and Dissolution Rate: Key factors for bioavailability.

-

Stability: Thermal and chemical stability, affecting shelf-life.

-

Mechanical Properties: Important for tablet formulation and manufacturing.

This guide provides the field-proven methodologies and expert insights required to perform and interpret a comprehensive crystal structure analysis of this compound.

Material Synthesis and Preparation for Diffraction

A definitive structural analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis is achieved via a condensation reaction between 1,2-phenylenediamine and γ-hydroxybutyric acid.[4] This established protocol provides a reliable route to the target compound.

Experimental Protocol:

-

Dissolution: Dissolve 1,2-phenylenediamine (2.16 g, 0.02 mol) in 4 M hydrochloric acid (25 mL) at 100 °C (373 K).

-

Addition: Add γ-hydroxybutyric acid (2.82 g, 0.02 mol) to the heated solution.

-

Reflux: Heat the mixture under reflux for 6 hours at 125 °C (398 K). The reaction facilitates the cyclization and formation of the benzimidazole ring.

-

Neutralization: After cooling to room temperature, carefully neutralize the mixture with NaOH to a pH of 7–9. This step is critical for precipitating the product from its salt form.

-

Purification: Dissolve the crude product in aqueous ethanol and treat with activated carbon to remove colored impurities. Filter the hot solution.

-

Isolation: The this compound precipitate is filtered off and dried in air.

Single Crystal Growth: The Art of Recrystallization

Obtaining single crystals suitable for X-ray diffraction is the most crucial, and often challenging, step. The goal is to grow a well-ordered, single lattice crystal, free from defects.[7] The method of slow evaporation is highly effective for this compound.[3]

Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent dissolves the compound sparingly at room temperature but completely at an elevated temperature.[8] For this compound, ethanol has been proven effective.[3]

-

Preparation of Saturated Solution: Dissolve the synthesized powder in a minimum amount of hot ethanol to create a saturated solution.[9]

-

Slow Evaporation: Filter the hot solution into a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Formation: As the solvent evaporates over several days, the solution becomes supersaturated, and crystals begin to nucleate and grow. Slow cooling and avoiding disturbances are key to obtaining large, high-quality crystals.[10]

-

Harvesting: Once suitable pale-beige crystals have formed, they can be carefully harvested from the mother liquor.[3]

Core Investigation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11] The workflow involves data collection, structure solution, and refinement.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Molecular Structure of this compound

The SC-XRD analysis reveals the asymmetric unit contains one molecule of this compound.[4] The key structural feature is the conformation of the hydroxypropyl substituent relative to the planar benzimidazole ring system. In the neutral molecule, this side chain is nearly coplanar with the benzimidazole fragment.[3][4] This contrasts with its protonated salt form, where the substituent is rotated almost orthogonally, demonstrating how intermolecular forces in the crystal lattice dictate molecular conformation.[3][4]

Figure 1: Molecular structure of the neutral this compound molecule, with displacement ellipsoids shown at the 50% probability level. This visualization is based on the findings reported by Rakhmonova et al.[1][4]

Figure 1: Molecular structure of the neutral this compound molecule, with displacement ellipsoids shown at the 50% probability level. This visualization is based on the findings reported by Rakhmonova et al.[1][4]

Crystallographic Data Summary

The fundamental crystallographic parameters determined from the SC-XRD experiment are summarized below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O |

| Formula Weight | 176.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6635 (9) |

| b (Å) | 18.067 (3) |

| c (Å) | 8.8784 (15) |

| β (°) | 106.848 (15) |

| Volume (ų) | 868.9 (3) |

| Z (molecules/unit cell) | 4 |

| (Data sourced from Rakhmonova et al., 2022)[3][4] |

Supramolecular Architecture: The Hydrogen Bond Network

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds. This is the primary causal factor for the observed solid-state architecture. Two distinct hydrogen bonds are present[4]:

-

N—H···O Interaction: The imidazole N-H group acts as a hydrogen bond donor to the hydroxyl oxygen of an adjacent molecule.

-

O—H···N Interaction: The hydroxyl group serves as a donor to the imine nitrogen of the imidazole ring of another neighboring molecule.

These interactions link the molecules into zigzag chains that propagate through the crystal lattice, creating a stable, three-dimensional supramolecular assembly.[4] Understanding this network is critical, as it governs the material's stability and dissolution properties.

Caption: Key hydrogen bonding interactions in the crystal lattice.

Hirshfeld Surface Analysis

To further investigate the intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[12] This computational method maps the close contacts in a crystal, providing a visual and quantitative summary of the interaction types. For this compound, this analysis confirms that the O···H/H···O and N···H/H···N contacts, corresponding to the hydrogen bonds, are among the most significant contributors to the crystal packing, alongside weaker H···H, C···H, and C···C contacts.[4][12]

Complementary Analysis for Structural Validation

A robust analysis relies on a self-validating system of multiple techniques. While SC-XRD provides the definitive structure of a single crystal, other methods are essential to ensure this structure is representative of the bulk material and to fully characterize its properties.

Powder X-ray Diffraction (PXRD)

PXRD is used to generate a diffraction pattern from a polycrystalline (powder) sample.[13] This technique is indispensable for:

-

Phase Purity: Confirming that the bulk synthesized material consists of a single crystalline phase.

-

Structural Verification: The experimental PXRD pattern of the bulk sample can be compared to a pattern calculated from the SC-XRD data. A strong match provides high confidence that the single crystal structure is representative of the bulk material.[14][15]

Protocol for PXRD Analysis:

-

Sample Preparation: Gently grind a small amount of the recrystallized material into a fine, homogeneous powder.

-

Data Acquisition: Mount the powder on a sample holder and collect the diffraction pattern over a relevant 2θ range (e.g., 5-50°).

-

Data Comparison: Use crystallographic software to simulate a powder pattern from the single-crystal CIF file.

-

Analysis: Overlay the experimental and simulated patterns. The peak positions should align, confirming structural integrity. Minor differences in peak intensity can arise from preferred orientation effects in the powder sample.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the thermal properties of the material, which are intrinsically linked to its crystal structure.[16][17]

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion. A sharp melting peak is indicative of a pure crystalline substance. For this compound, a melting point of 164 °C (437 K) has been reported.[3][18]

-

TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition pathways.[19]

Spectroscopic Confirmation (FTIR & NMR)

Before proceeding to crystallographic analysis, the molecular identity of the synthesized compound must be confirmed.[2][20]

-

FTIR Spectroscopy: Confirms the presence of key functional groups, such as the O-H stretch from the hydroxyl group, the N-H stretch from the imidazole, and C=N and C=C stretches from the aromatic system.

-

NMR Spectroscopy (¹H and ¹³C): Provides a detailed map of the chemical environment of each proton and carbon atom, confirming the molecular connectivity and purity of the synthesized compound.[2]

Conclusion and Implications for Drug Development

The crystal structure of this compound is defined by a monoclinic P2₁/c space group, with a conformation where the hydroxypropyl side chain is nearly coplanar with the benzimidazole ring. The supramolecular architecture is stabilized by a robust, chain-like network of intermolecular N—H···O and O—H···N hydrogen bonds.[4]

For researchers and drug development professionals, this detailed structural knowledge provides critical insights:

-

Predictable Interactions: The clear hydrogen bonding pattern provides a blueprint for designing co-crystals or salts with modified properties.

-

Formulation Basis: The high melting point (164 °C) and stable hydrogen-bonded network suggest good thermal stability, a desirable trait for an active pharmaceutical ingredient (API).

-

Structure-Activity Relationship (SAR): The specific conformation and intermolecular interactions observed in the solid state can be used as inputs for computational modeling to predict how the molecule might interact with biological targets.

This guide demonstrates a comprehensive, multi-technique approach that establishes a validated and in-depth understanding of a compound's solid-state structure, forming an essential foundation for its further development.

References

-

Rakhmonova, D., Kadirova, Z., Torambetov, B., Kadirova, S., Ashurov, J., & Shishkina, S. (2022). The molecular and crystal structures of this compound and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 78(2), 211-218. Available from: [Link]

-

ResearchGate. (2022). The molecular and crystal structures of this compound and its nitrate salt. Available from: [Link]

-

IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]

-

Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data. University of St Andrews. Available from: [Link]

-

Al-Warhi, T., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Heliyon, 9(9), e19758. Available from: [Link]

-

Semantic Scholar. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]

-

Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available from: [Link]

-

IUCr Journals. (2022). The molecular and crystal structures of this compound and its nitrate salt. journals.iucr.org. Available from: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Available from: [Link]

-

University of Minnesota. (n.d.). Recrystallization I. Available from: [Link]

-

AIP Publishing. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters. Available from: [Link]

-

Ferrer, J. R., et al. (2000). Role of Hydrogen Bonds in Benzimidazole-Based Organic Magnetic Materials: Crystal Scaffolding or Exchange Linkers? Chemistry of Materials, 12(9), 2798–2805. Available from: [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Available from: [Link]

-

University of Arizona. (n.d.). Recrystallization1. Available from: [Link]

-

El-Emam, A. A., et al. (2018). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1470–1475. Available from: [Link]

-

ResearchGate. (n.d.). Molecular structure of the this compound nitrate.... Available from: [Link]

-

ACS Publications. (2000). Role of Hydrogen Bonds in Benzimidazole-Based Organic Magnetic Materials: Crystal Scaffolding or Exchange Linkers? pubs.acs.org. Available from: [Link]

-

ResearchGate. (2025). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Available from: [Link]

-

ResearchGate. (2016). Central Science Thermal Analysis of Copper(II) Benzimidazolylterpyridine and Dimethylphenanthroline Ligands. Available from: [Link]

-

ResearchGate. (n.d.). Thermal analysis—TG (red), DSC (blue) and DTG (green). Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole crystal structure. Available from: [Link]

-

Goud, N. R., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Molecular Pharmaceutics, 13(7), 2427–2435. Available from: [Link]

-

ResearchGate. (n.d.). The role of hydrogen bonding in rigid-rod polymers: The crystal structure of a polybenzobisimidazole model compound. Available from: [Link]

-

ACS Publications. (1951). X-Ray Powder Diffraction Patterns of Some Organic Compounds. Analytical Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). View of the packing and hydrogen bonding interactions of (I) down the b.... Available from: [Link]

-

International Journal of Pharmaceutical and Medical Research. (n.d.). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. Available from: [Link]

-

PubChem. (n.d.). This compound. Available from: [Link]

-

ResearchGate. (2023). Thermal energy and tableting effects in benznidazole product: the impacts of industrial processing. Available from: [Link]

-

ACS Publications. (2025). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-Csp2–Csp2 Bond Rotational Restriction. Organic Letters. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(a-hydroxy benzyl) Bezimidazole derivatives. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Available from: [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Spectroscopic characterization of the complexes of 2-(2′-pyridyl)-benzimidazole and (H2O)1,2, (CH3OH)1,2, and (NH3)1,2 isolated in the gas phase. Available from: [Link]

-

ResearchGate. (n.d.). Spectroscopic Characterization of the Complexes of 2-(2′-Pyridyl)-Benzimidazole and (H2O)1,2, (CH3OH)1,2, and (NH3)1,2 Isolated in the Gas Phase. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Available from: [Link]

-

Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 8. Recrystallization [sites.pitt.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PPXRD - Abstract Submission Form [icdd.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. This compound CAS#: 2403-66-9 [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. "Synthesis and Characterization of Some New Benzimidazole Derivatives" by Abdel-Amir M. Fenjan and Sahar T Adday [bsj.uobaghdad.edu.iq]

solubility of 2-(3-Hydroxypropyl)benzimidazole in different solvents

An In-depth Technical Guide to the Solubility of 2-(3-Hydroxypropyl)benzimidazole

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry. We delve into the molecular characteristics governing its solubility, provide a predicted solubility profile across a range of solvents, and detail authoritative experimental protocols for its quantitative determination. This document is intended to serve as a practical resource for scientists engaged in the synthesis, purification, formulation, and biological evaluation of this compound and its analogues.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable drug candidate, solubility is a gatekeeper. Poor aqueous solubility is a major hurdle, often leading to low and variable oral bioavailability, thereby compromising therapeutic effect.[1] Consequently, a thorough understanding of a compound's solubility in various media—from organic solvents used in synthesis and purification to aqueous buffers mimicking physiological conditions—is indispensable.[2][3]

This guide focuses on this compound, a molecule featuring the versatile benzimidazole scaffold known for a wide spectrum of biological activities.[4][5] Its unique structure, combining a polar heterocyclic core with a flexible hydroxyalkyl side chain, presents an interesting case study in solubility. Understanding its behavior in different solvents is crucial for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and recrystallization.[4]

-

Formulation: Designing stable and effective dosage forms.

-

Screening Assays: Ensuring compound viability in both in vitro and in vivo testing environments.[1]

Molecular Profile and Theoretical Solubility Considerations

The solubility of a compound is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. The structure of this compound provides clear indicators of its potential solubility behavior.

Key Structural Features:

-

Benzimidazole Core: A polar, aromatic heterocyclic system. The N-H group can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom acts as a proton acceptor and a site for hydrogen bonding.[4][6]

-

Hydroxypropyl Chain (-CH₂CH₂CH₂OH): This substituent introduces two key features:

-

A terminal hydroxyl (-OH) group, which is a strong hydrogen bond donor and acceptor.

-

A flexible, three-carbon alkyl chain, which contributes a degree of non-polar character.

-

Based on these features, the principle of "like dissolves like" suggests that solvents capable of engaging in hydrogen bonding and dipole-dipole interactions will be most effective at dissolving this molecule.[7][8]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[9] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.